4-Bromo-5-fluoro-3-nitropyridin-2-ol

Description

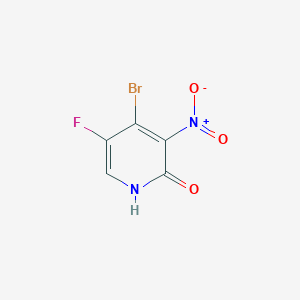

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a halogenated pyridine derivative featuring bromo (Br), fluoro (F), nitro (NO₂), and hydroxyl (-OH) substituents. Its structure is characterized by a pyridine ring with Br at position 4, F at position 5, NO₂ at position 3, and -OH at position 2. This compound is of interest in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and coupling reactions .

Properties

IUPAC Name |

4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOJKOUBPFZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650285 | |

| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-02-7 | |

| Record name | 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-3-nitropyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of 5-fluoro-3-nitropyridin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-3-nitropyridin-2-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Reduction: 4-Bromo-5-fluoro-3-aminopyridin-2-ol.

Oxidation: 4-Bromo-5-fluoro-3-nitropyridin-2-one.

Scientific Research Applications

4-Bromo-5-fluoro-3-nitropyridin-2-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-3-nitropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms can influence its binding affinity and reactivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Reactivity Trends: The presence of electron-withdrawing groups (NO₂, F) in this compound enhances its susceptibility to nucleophilic aromatic substitution, particularly at the Br position .

- Synthetic Utility : Bromo-fluoro-nitropyridines are increasingly used in palladium-catalyzed cross-coupling reactions to build complex heterocycles for drug discovery .

Biological Activity

4-Bromo-5-fluoro-3-nitropyridin-2-ol is a pyridine derivative characterized by the presence of bromine, fluorine, and nitro groups. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as an intermediate in the synthesis of more complex molecules. The unique combination of substituents on the pyridine ring influences its reactivity and interactions with biological targets.

The chemical structure of this compound is pivotal in determining its biological activity. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's ability to interact with enzymes and receptors. The halogen atoms (bromine and fluorine) further modify its reactivity, potentially increasing binding affinities to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. These interactions can lead to:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Ligand Activity : It can serve as a ligand for receptors, potentially affecting signal transduction mechanisms.

The presence of electron-withdrawing groups enhances the compound's binding affinity, which is crucial for its effectiveness as a therapeutic agent.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound. Key findings include:

- Enzyme Interaction : Research indicates that this compound interacts with specific enzymes, leading to modulation of their activities. For instance, studies have shown that it can inhibit certain enzyme pathways, which could be beneficial in drug development aimed at treating diseases linked to those pathways.

- Receptor Binding : The compound has been evaluated for its potential as a receptor ligand. Its structural similarity to biologically active molecules suggests it may effectively bind to target receptors, influencing physiological responses.

- Bioconversion Studies : In bioconversion experiments using whole cells of Burkholderia sp. MAK1, it was demonstrated that derivatives of pyridine compounds could be hydroxylated at specific positions, indicating potential metabolic pathways for this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Key Features |

|---|---|

| 4-Bromo-3-nitropyridin-2-ol | Lacks fluorine; different reactivity profile |

| 5-Fluoro-3-nitropyridin-2-ol | Lacks bromine; may exhibit different biological activity |

| 4-Bromo-5-chloro-3-nitropyridin-2-ol | Contains chlorine instead of fluorine; alters reactivity |

| 2-Bromo-5-fluoro-4-methyl-3-nitropyridine | Different substitution pattern; unique properties |

The presence of both bromine and fluorine in this compound significantly alters its chemical reactivity compared to these similar compounds, enhancing its potential utility in organic synthesis and pharmaceutical research.

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited a specific enzyme involved in metabolic pathways related to cancer progression. The compound demonstrated a competitive inhibition mechanism, suggesting that it could be further developed into a therapeutic agent.

Case Study 2: Receptor Modulation

Another investigation assessed the receptor binding affinity of this compound against various targets implicated in neurological disorders. Results indicated that it exhibited significant binding affinity towards serotonin receptors, highlighting its potential application in treating mood disorders.

Q & A

Q. Q1. What are the common synthetic routes for 4-bromo-5-fluoro-3-nitropyridin-2-ol, and how can its purity be validated?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. For example, bromination and fluorination steps are performed under controlled conditions (e.g., using bromine or NBS for bromination and Selectfluor® for fluorination), followed by nitration with HNO₃/H₂SO₄. Key intermediates should be purified via column chromatography or recrystallization. Purity validation requires:

Q. Q2. How does the electronic environment of the pyridine ring influence reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing nitro group at position 3 directs electrophilic substitution to the para position (position 4), while bromine and fluorine at positions 4 and 5 further modulate reactivity. For example:

- Nucleophilic aromatic substitution (SNAr) at position 2 (activated by the hydroxyl group) is feasible under basic conditions (e.g., K₂CO₃/DMF).

- Suzuki-Miyaura coupling at position 4 (bromine) requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Computational studies (DFT) can predict regioselectivity by analyzing partial charges and Fukui indices .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer: Discrepancies may arise from tautomerism (enol vs. keto forms) or dynamic effects in solution. To resolve:

Q. Q4. What strategies optimize the synthesis of this compound to minimize byproducts like dehalogenated derivatives?

Methodological Answer: Byproduct formation often stems from harsh reaction conditions. Mitigation strategies include:

- Low-temperature nitration (−10°C) to prevent nitro group migration.

- Protecting group chemistry (e.g., silylation of the hydroxyl group) during bromination/fluorination.

- Flow chemistry for precise control of residence time and temperature, reducing decomposition .

Q. Q5. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation?

Methodological Answer: Stability studies should assess:

- Thermal degradation : Accelerated aging at 40°C/75% RH for 4 weeks, monitored via HPLC.

- Photostability : Exposure to UV light (ICH Q1B guidelines) with LC-MS to identify photolysis products (e.g., nitro reduction to amine).

- Hydrolytic stability : pH-dependent studies (pH 1–13) to detect hydrolysis of the nitro group. Store in amber vials at −20°C under inert atmosphere .

Mechanistic and Biological Studies

Q. Q6. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-kill kinetics to assess bactericidal vs. bacteriostatic activity.

- Enzyme inhibition assays targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase, with IC₅₀ determination via spectrophotometry .

Q. Q7. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB entries for kinases or receptors).

- MD simulations (GROMACS) to analyze binding stability and hydrogen-bonding interactions with active-site residues.

- QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction and Reproducibility

Q. Q8. How should researchers address inconsistencies in reported biological activity data across studies?

Methodological Answer:

- Standardize assay protocols : Use identical cell lines (ATCC-verified), serum concentrations, and incubation times.

- Validate purity : Re-test compounds from independent sources with HPLC/LC-MS.

- Meta-analysis : Apply statistical tools (e.g., Forest plots) to aggregate data and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.